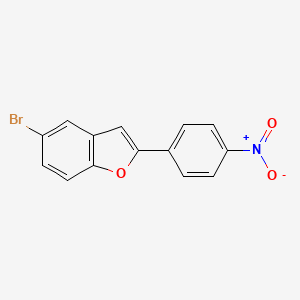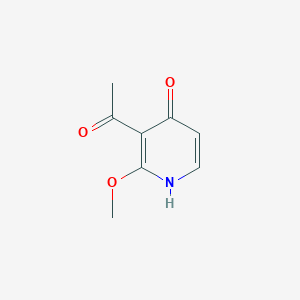
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the pyridine ring, along with an ethanone group at the 1-position
準備方法
The synthesis of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varying functional groups.
科学的研究の応用
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-YL)ethan-1-one: This compound has a chloro group at the 6-position, which may alter its chemical reactivity and biological activity.
1-(2,4-Dihydroxyquinolin-3-YL)ethan-1-one: This compound has two hydroxy groups on a quinoline ring, which may confer different properties compared to the pyridine derivative.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
3-acetyl-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-6(11)3-4-9-8(7)12-2/h3-4H,1-2H3,(H,9,11) |
InChIキー |
VBDKJBYOFKTXPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
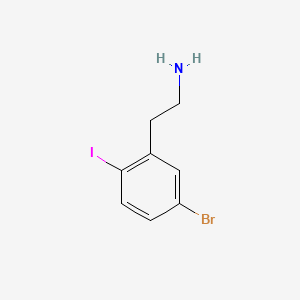
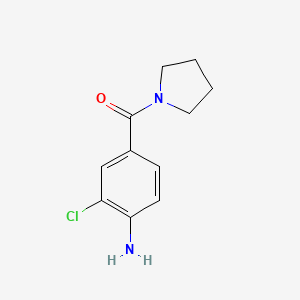
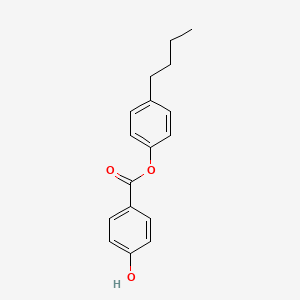
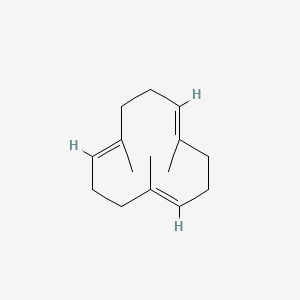

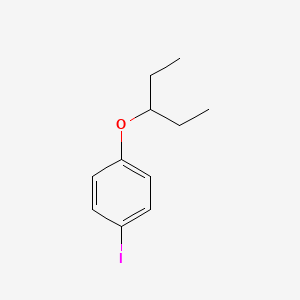
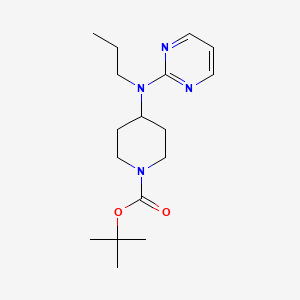
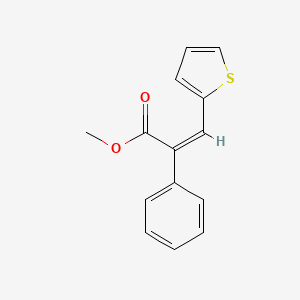
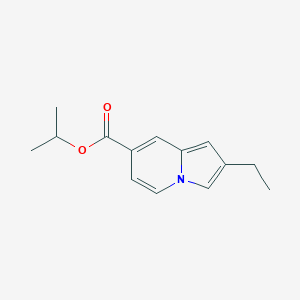
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
